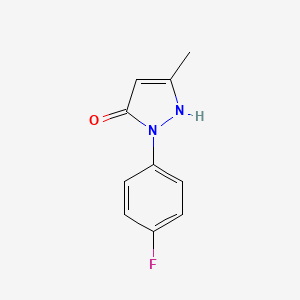

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a hydroxyl group in this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-ol: Differing in the position of the hydroxyl group.

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-one: Lacking the hydroxyl group.

1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-thiol: Containing a thiol group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and the hydroxyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for various applications.

Activité Biologique

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique substitution pattern with a fluorophenyl group and a hydroxyl group, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism is attributed to the modulation of cytokine production and inhibition of leukocyte migration.

| Compound | IC50 (μg/mL) | Standard (Diclofenac) |

|---|---|---|

| This compound | 54.65 | 54.65 |

Antioxidant Activity

Research has shown that this pyrazole derivative possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. The antioxidant activity was assessed using various assays, demonstrating that the compound effectively scavenges reactive oxygen species (ROS) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of resistant strains. The results indicated a strong potential for these compounds as alternatives to traditional antibiotics .

- Anti-inflammatory Trials : Clinical trials have explored the anti-inflammatory effects of this compound in models of arthritis, demonstrating significant reductions in inflammation markers compared to control groups .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMCDQXCAWCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263790 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181371-35-7 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.